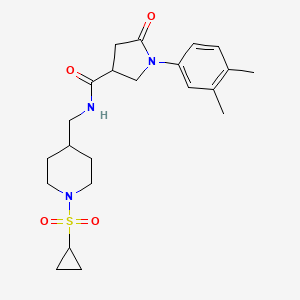
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H31N3O4S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, providing insights into its mechanisms of action, structure-activity relationships, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula for this compound is C19H28N2O3S, with a molecular weight of approximately 364.50 g/mol. The compound features a complex structure that includes a piperidine ring, a cyclopropylsulfonyl group, and a 5-oxopyrrolidine core, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 5-oxopyrrolidine derivatives against multidrug-resistant pathogens. For instance, compounds structurally related to this compound have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Klebsiella pneumoniae | High |
| Compound C | Pseudomonas aeruginosa | Low |
Anticancer Activity
The anticancer properties of the compound were assessed using the A549 human lung adenocarcinoma cell line. The compound exhibited structure-dependent cytotoxicity, with varying degrees of effectiveness compared to standard chemotherapeutics like cisplatin. The mechanism appears to involve the induction of apoptosis in cancer cells through mitochondrial pathways .
Table 2: Cytotoxicity in A549 Cells
| Compound Name | Concentration (µM) | Viability (%) |
|---|---|---|
| N-(Cyclopropyl) | 100 | 45 |
| Cisplatin | 100 | 30 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by disrupting mitochondrial function.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the chemical structure can significantly influence biological activity. For instance:
- The presence of the cyclopropylsulfonyl group enhances binding affinity to target proteins.
- Substituents on the phenyl ring affect solubility and permeability across cellular membranes.
Study on Antimicrobial Resistance
A recent study evaluated the efficacy of various 5-oxopyrrolidine derivatives against resistant strains of Acinetobacter baumannii. The results indicated that compounds with similar structural features to this compound showed promising results in overcoming resistance mechanisms .
Anticancer Efficacy in Non-Small Cell Lung Cancer
In vitro studies demonstrated that the compound significantly reduced cell viability in A549 cells compared to untreated controls. Further investigations into its mechanism revealed that it activates caspase pathways leading to programmed cell death .
Propriétés
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4S/c1-15-3-4-19(11-16(15)2)25-14-18(12-21(25)26)22(27)23-13-17-7-9-24(10-8-17)30(28,29)20-5-6-20/h3-4,11,17-18,20H,5-10,12-14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDPJUWANCAUHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3CCN(CC3)S(=O)(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














